(3-Methylpentyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
54410-69-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within Alkylbenzene Chemistry and Its Research Significance
Alkylbenzenes are a class of hydrocarbons characterized by a benzene (B151609) ring attached to one or more alkyl groups. wikipedia.orgfiveable.me They are fundamental building blocks in the chemical industry, serving as precursors for a wide range of products, including detergents, plastics, and pharmaceuticals. fiveable.menumberanalytics.com The length and branching of the alkyl chain significantly influence the physical and chemical properties of the molecule, a principle well-illustrated by (3-Methylpentyl)benzene.
The primary research significance of alkylbenzenes lies in their utility as intermediates for the production of surfactants, particularly linear alkylbenzene sulfonates (LAS). echem-eg.comwikipedia.org These compounds are the workhorses of the detergent industry due to their excellent cleaning properties and biodegradability. echem-eg.commordorintelligence.com While linear alkylbenzenes are favored for their environmental compatibility, the study of branched isomers like this compound provides crucial insights into structure-property relationships, aiding in the design of more efficient and specialized surfactants. wikipedia.orgacs.org
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| CAS Number | 54410-69-4 |
| Appearance | Colorless liquid |
| Density | ~0.86 g/cm³ |
| Boiling Point | ~290-310°C |
| Solubility | Insoluble in water, soluble in organic solvents |
Data sourced from multiple references. nist.govechem-eg.comnih.govplantaedb.com
Historical Trajectories of Alkylbenzene Synthesis and Reactivity Research
The synthesis of alkylbenzenes has a rich history, dating back to the 19th century with the groundbreaking work of Charles Friedel and James Crafts. In 1877, they discovered the reaction that now bears their names, a method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemistrytalk.orgwikipedia.org This discovery was a pivotal moment in organic chemistry, opening up new avenues for the synthesis of a vast array of organic compounds. beilstein-journals.org
The original Friedel-Crafts alkylation, however, was not without its limitations. Issues such as carbocation rearrangements, which lead to the formation of undesired isomers, and polyalkylation, where multiple alkyl groups are added to the benzene (B151609) ring, were significant challenges. libretexts.orglibretexts.org Over the years, extensive research has been dedicated to overcoming these drawbacks. The development of Friedel-Crafts acylation, followed by reduction, provided a more controlled method for producing linear alkylbenzenes. libretexts.orgchemistrytalk.org
The mid-20th century saw a surge in the commercial production of linear alkylbenzenes (LABs) for the detergent industry, largely replacing soaps derived from fats and oils. echem-eg.com This shift was driven by the superior performance and cost-effectiveness of LAB-based detergents. echem-eg.com
Current Research Landscape and Emerging Trends Pertaining to 3 Methylpentyl Benzene
Strategies for Alkyl Chain Construction onto Benzene (B151609) Ring Systems
The introduction of alkyl chains onto a benzene ring is a fundamental transformation in organic synthesis. For a branched and non-activated substituent like the 3-methylpentyl group, several modern synthetic strategies have been developed to overcome the challenges associated with classical methods.
Modern Adaptations of Friedel-Crafts Alkylation for this compound Synthesis
The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings, has undergone significant modern adaptations to enhance its efficiency and selectivity. wikipedia.orgbeilstein-journals.org Traditionally, this reaction involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgcerritos.edumasterorganicchemistry.com However, the use of primary and secondary alkyl halides like those that could form the 3-methylpentyl group is often plagued by carbocation rearrangements, leading to a mixture of products. cerritos.edumasterorganicchemistry.com
Modern approaches aim to circumvent these issues. One strategy involves the use of milder and more selective catalysts. For instance, solid acid catalysts like zeolites are employed in industrial-scale alkylations, offering advantages in terms of reusability and reduced environmental impact. wikipedia.org For the synthesis of specifically branched structures, alternative precursors to the alkyl halide can be used. For example, the reaction can be performed with alkenes or alcohols in the presence of a Brønsted acid or a milder Lewis acid catalyst. beilstein-journals.org This can sometimes minimize rearrangement by avoiding the formation of a free carbocation.
Recent research has also explored the use of montmorillonite (B579905) clays (B1170129) as catalysts, which can exhibit dual Lewis-Brønsted acidity and influence the product distribution. researchgate.net While direct Friedel-Crafts alkylation to produce this compound remains challenging due to potential hydride shifts, these modern catalytic systems offer improved control over the reaction conditions, potentially favoring the desired isomer.
Transition Metal-Catalyzed Cross-Coupling Approaches to Carbon-Carbon Bond Formation (e.g., Suzuki, Negishi, Kumada couplings involving benzene derivatives)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the selective formation of carbon-carbon bonds. nih.govsioc-journal.cnrsc.org These methods offer a powerful alternative to Friedel-Crafts alkylation for synthesizing this compound, providing greater control over regioselectivity and avoiding carbocation rearrangements.
Suzuki Coupling: This reaction typically involves the coupling of an aryl boronic acid or ester with an organohalide. To synthesize this compound, one could envision the coupling of phenylboronic acid with a (3-methylpentyl)halide. However, the use of unactivated secondary alkyl halides in Suzuki couplings can be challenging.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. A potential route to this compound would involve the reaction of a phenyl halide with a (3-methylpentyl)zinc halide. Organozinc reagents are known for their functional group tolerance.
Kumada Coupling: This coupling employs a Grignard reagent and an organohalide, catalyzed by nickel or palladium complexes. researchgate.net For the synthesis of this compound, phenylmagnesium bromide could be coupled with a (3-methylpentyl)halide. Nickel-catalyzed Kumada couplings are particularly effective for reactions involving sp³-hybridized carbons. researchgate.netacs.org
Recent advancements in ligand design and catalyst development have significantly expanded the scope of these reactions to include previously difficult substrates like secondary alkyl halides. acs.org These methods provide a reliable and predictable way to construct the desired C(sp²)-C(sp³) bond.
Direct C-H Functionalization for Alkyl Chain Introduction
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for forming carbon-carbon bonds, as it avoids the pre-functionalization of starting materials. acs.orgrsc.orgrutgers.edu This approach involves the direct reaction of a C-H bond on the benzene ring with a suitable coupling partner.
For the introduction of an alkyl chain like the 3-methylpentyl group, several catalytic systems have been explored. Metal-catalyzed insertion of carbene fragments into C-H bonds is a promising strategy. mdpi.com While challenges in chemoselectivity between C(sp²)-H and C(sp³)-H bonds exist, recent developments have shown that specific catalysts can favor insertion into the aromatic C-H bond. mdpi.com
Photoredox catalysis has also become a powerful tool for C-H functionalization under mild conditions. rsc.org These methods can generate alkyl radicals from suitable precursors, which then add to the benzene ring. The regioselectivity of these additions can often be controlled by the electronic properties of the arene or through the use of directing groups. While direct C-H alkylation of benzene with a 3-methylpentyl group is a developing area, the rapid progress in this field suggests it holds significant promise for future synthetic applications. chemrxiv.org
Stereoselective Synthesis of the 3-Methylpentyl Side Chain
When the 3-methylpentyl side chain is part of a larger, biologically active molecule, controlling the stereochemistry at the C3 position is often crucial. Several advanced synthetic methodologies have been developed to achieve high levels of stereocontrol in the formation of this chiral center.
Asymmetric Alkylation and Stereocontrol in Chiral Center Formation
Asymmetric alkylation is a powerful strategy for establishing stereocenters. uwindsor.ca This can be achieved through various approaches, including the use of chiral catalysts or by employing substrates with existing stereocenters that direct the approach of the incoming electrophile.
One common method involves the alkylation of an enolate derived from a carbonyl compound. For instance, the enolate of a ketone or ester can be alkylated with a suitable electrophile in the presence of a chiral ligand or catalyst to induce enantioselectivity. acs.org The synthesis of quaternary α-methyl α-amino acids has been demonstrated using pseudoephenamine as a chiral auxiliary, where high diastereoselectivities were achieved in alkylation reactions. nih.gov
Another approach involves the stereoselective reduction of a ketone precursor. For example, a ketone with the appropriate carbon skeleton can be reduced using a chiral reducing agent to furnish the desired chiral alcohol, which can then be further transformed into the 3-methylpentyl group. Chiral samarium-based catalysts have been used for the asymmetric Meerwein-Ponndorf-Verley reduction of ketones, although the enantioselectivity can be sensitive to the size of the substituents. google.com
Chiral Auxiliary and Organocatalytic Methodologies in this compound Derivative Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. mdpi-res.comrsc.org After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of molecules containing a chiral 3-methylpentyl group, a chiral auxiliary can be attached to a precursor molecule, and a subsequent alkylation or other bond-forming reaction can be performed with high diastereoselectivity. The use of chiral auxiliaries derived from amino acids or other readily available chiral molecules is a well-established strategy. google.comacs.org For example, pyroglutamic acid derivatives have been used as chiral auxiliaries in the synthesis of 1-substituted-tetrahydro-β-carbolines. rsc.org
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. e-bookshelf.de Organocatalysts can be used to promote highly enantioselective alkylation reactions. teknoscienze.comnih.gov For instance, chiral secondary amines can catalyze the α-alkylation of aldehydes and ketones via enamine intermediates. teknoscienze.comacs.org While the direct alkylation with simple alkyl halides can be challenging, innovative strategies combining organocatalysis with other activation methods, such as photoredox catalysis, have expanded the scope of these transformations. teknoscienze.com These methods offer a powerful and often more environmentally friendly alternative to metal-based catalysts for the synthesis of chiral building blocks like the (S)- or (R)-3-methylpentyl group. lookchem.comresearchgate.net
Research Findings on Synthetic Methodologies
| Method | Key Features | Potential Application for this compound | Relevant Findings |
| Modern Friedel-Crafts Alkylation | Use of solid acid catalysts (e.g., zeolites), milder Lewis acids, and alternative alkylating agents (alcohols, alkenes). wikipedia.orgbeilstein-journals.org | Direct alkylation of benzene. | Can reduce rearrangements and improve catalyst recyclability. wikipedia.orgresearchgate.net |
| Transition Metal Cross-Coupling | High selectivity, broad functional group tolerance, reliable C-C bond formation. nih.govrsc.org | Coupling of a phenyl-metal reagent with a (3-methylpentyl)halide or vice versa. | Nickel-catalyzed Kumada coupling is effective for sp³-sp³ and sp²-sp³ bond formation. researchgate.netacs.org |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization of substrates. acs.orgrsc.org | Direct alkylation of benzene with a 3-methylpentyl precursor. | Metal-carbene insertion and photoredox catalysis are emerging as powerful tools. rsc.orgmdpi.com |
| Asymmetric Alkylation | Creation of stereocenters using chiral catalysts or auxiliaries. uwindsor.canih.gov | Stereoselective synthesis of the 3-methylpentyl side chain prior to attachment to the benzene ring. | High diastereoselectivity can be achieved using chiral auxiliaries like pseudoephenamine. nih.gov |
| Organocatalysis | Metal-free catalysis, often with high enantioselectivity. e-bookshelf.de | Enantioselective α-alkylation of carbonyl compounds to create the chiral center of the side chain. | Chiral secondary amines can catalyze alkylations via enamine intermediates. teknoscienze.comacs.org |
Green Chemistry Principles Applied to this compound Synthesis
The ethos of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has profoundly influenced the synthesis of alkylbenzenes. mlsu.ac.in Key areas of development include the use of environmentally benign solvents and the implementation of sustainable catalytic systems.
Solvent-Free and Aqueous Reaction Conditions
A significant stride in greening the synthesis of alkylbenzenes involves minimizing or eliminating the use of volatile and often toxic organic solvents. uaic.ro Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and simplified purification processes. For instance, a facile and convenient solvent-free method for the synthesis of alkylbenzenes using a solid acid catalyst, potassium iron zirconium phosphate (B84403) (PIZP), has been reported for Friedel-Crafts benzylation. uaic.ro This approach demonstrates high yields and the use of a non-toxic and easily prepared catalyst. uaic.ro
The use of water as a reaction medium presents another attractive green alternative. researchgate.net While traditionally considered incompatible with many organic reactions, particularly those involving water-sensitive catalysts, recent advancements have demonstrated the feasibility of Friedel-Crafts-type alkylations in aqueous media. researchgate.netmdpi.com For example, a resin-supported N-terminal prolyl peptide catalyst with a hydrophobic polyleucine chain has been shown to be effective for asymmetric Friedel-Crafts-type alkylation in aqueous conditions. researchgate.net The hydrophobic environment created by the catalyst facilitates the reaction, and the catalyst itself can be recycled. researchgate.net
| Reaction Type | Catalyst | Conditions | Key Advantages |
| Friedel-Crafts Benzylation | Potassium iron zirconium phosphate (PIZP) | Solvent-free | High yields, non-toxic catalyst, reduced waste. uaic.ro |
| Asymmetric Friedel-Crafts Alkylation | Resin-supported N-terminal prolyl peptide | Aqueous media | Catalyst recyclability, use of environmentally benign solvent. researchgate.net |
| Friedel-Crafts Alkylation | Amphiphilic resin-supported 1,10-phenanthroline–palladium complex | Water | Recyclable catalyst, avoids organic solvent waste. mdpi.com |
Table 1: Examples of Solvent-Free and Aqueous Synthesis of Alkylbenzenes
Sustainable Catalysis and Catalyst Recycling in Alkylbenzene Synthesis
The development of sustainable catalysts is a critical aspect of green alkylbenzene synthesis. The focus is on replacing traditional homogeneous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF), which are corrosive, difficult to handle, and generate significant waste. nih.govresearchgate.nettandfonline.com Solid acid catalysts, such as zeolites, clays, and supported acids, have emerged as promising alternatives due to their ease of handling, reduced corrosivity, and potential for regeneration and reuse. uaic.roresearchgate.netgoogle.com
Zeolites, particularly large-pore variants like H-Y, H-beta, and H-mordenite, have been extensively studied for the alkylation of benzene with long-chain olefins. researchgate.netresearchgate.net They offer shape-selectivity and can be tailored to favor the formation of specific isomers. researchgate.net For example, in the synthesis of linear alkylbenzenes (LABs), which are precursors to biodegradable detergents, solid acid catalysts are seen as a long-term solution to the environmental concerns associated with HF and AlCl₃. nih.govtandfonline.com
Catalyst recycling is a key tenet of sustainable chemistry, aiming to reduce costs and minimize waste. rsc.orggoogle.combohrium.comacs.org Several strategies have been developed for the recovery and reuse of catalysts in alkylbenzene synthesis. For instance, a catalytic system involving scandium triflate (Sc(OTf)₃) and a dendritic terpyridine ligand used in Friedel-Crafts acylation can be recovered and reused for multiple consecutive runs with high efficiency. rsc.org Similarly, resin-bound peptide catalysts and other heterogeneous systems have demonstrated good recyclability, often being easily separated from the reaction mixture by simple filtration. researchgate.netacs.org In some cases, catalysts can be reused for five or more cycles with minimal loss of activity. uaic.roingentaconnect.com
| Catalyst Type | Example | Key Features | Recyclability |
| Solid Acids | Zeolites (H-Y, H-beta), Montmorillonite Clay | High activity, shape-selectivity, reduced corrosion. researchgate.netnih.gov | Can be regenerated and reused. google.comresearchgate.net |
| Supported Catalysts | Palladium on H-ZSM-5 Zeolite, Phosphotungstic Acid on Silica (B1680970) | High efficiency, potential for direct alkane utilization. researchgate.neteurekalert.org | Can be regenerated and reused. researchgate.net |
| Recyclable Homogeneous Catalysts | Scandium triflate with dendritic ligand | High yields, short reaction times. rsc.org | Recoverable and reusable for multiple cycles. rsc.org |
| Resin-Bound Catalysts | Peptide catalysts, Palladium complexes | Facilitate reactions in aqueous media, easy separation. researchgate.netmdpi.com | Reusable for several cycles. researchgate.netbohrium.com |
Table 2: Sustainable Catalysts for Alkylbenzene Synthesis
Flow Chemistry and Continuous Processing in the Synthesis of Alkylbenzenes
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for the synthesis of alkylbenzenes. mdpi.comrsc.orgbeilstein-journals.orgresearchgate.net This technology offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comgoogle.com
Microreactor Technologies for Enhanced Reaction Control and Efficiency
Microreactors, with their small channel dimensions, provide a large surface-area-to-volume ratio, leading to enhanced heat and mass transfer. mdpi.com This allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing selectivity and minimizing the formation of byproducts in reactions like Friedel-Crafts alkylation. nih.govmdpi.commdpi.com
The improved control offered by microreactors can lead to higher yields and purities compared to batch processes. beilstein-journals.org For instance, the continuous sulfonation of hexadecylbenzene (B72025) in a microreactor demonstrated significantly enhanced production and efficiency with a very short residence time. researchgate.net The development of microreaction systems for the synthesis of long-chain alkylated naphthalenes and dodecylbenzene (B1670861) sulfonic acid highlights the potential of this technology for producing fine chemicals. tandfonline.com Furthermore, the integration of microreactors into automated synthesis platforms allows for high-throughput screening and optimization of reaction conditions. mdpi.com
| Technology | Key Advantages | Example Application |
| Microreactors | Enhanced heat and mass transfer, precise temperature and residence time control, improved safety. mdpi.commdpi.com | Continuous sulfonation of hexadecylbenzene, synthesis of long-chain alkylated naphthalenes. researchgate.nettandfonline.com |
| Packed Bed Reactors | High local catalyst concentration, obviates catalyst separation. nih.govmdpi.com | Friedel-Crafts alkylation with heterogeneous catalysts. nih.gov |
| Continuous Stirred-Tank Microreactors | Continuous production with efficient mixing. researchgate.net | Synthesis of hexadecylbenzene sulfonic acid. researchgate.net |
Table 3: Flow Chemistry Technologies for Alkylbenzene Synthesis
Scale-Up Methodologies in Continuous Synthesis
One of the significant advantages of flow chemistry is the straightforward scalability of processes. mdpi.comrsc.org Scaling up a continuous process often involves running the system for a longer duration or by "numbering-up," which means running multiple microreactors in parallel. This approach avoids the challenges associated with scaling up batch reactors, where heat and mass transfer can become problematic.
The development of continuous flow Friedel-Crafts reactions using packed bed reactors with heterogeneous catalysts is particularly advantageous for industrial-scale production. nih.gov This setup allows for a continuous process where the catalyst remains in the reactor, eliminating the need for separation and workup procedures. mdpi.com Researchers have successfully demonstrated the continuous operation of such systems for over a week with high catalyst turnover frequency. nih.gov The ability to scale up the synthesis of alkylamines to the kilogram scale without compromising yield further underscores the industrial applicability of flow cell technology. researchgate.net
Electrophilic Aromatic Substitution Reactions on the this compound Ring
The (3-methylpentyl) group attached to a benzene ring acts as an activating group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activation facilitates the attack by electrophiles and stabilizes the intermediate arenium ion, also known as a sigma complex.
Regioselectivity and Steric Hindrance Effects of the 3-Methylpentyl Group
In electrophilic aromatic substitution of this compound, the substitution pattern is dictated by both electronic and steric factors. The alkyl group directs incoming electrophiles to the ortho and para positions. However, the branched nature of the 3-methylpentyl group creates significant steric hindrance around the ortho positions. This steric bulk impedes the approach of the electrophile to the carbons adjacent to the point of attachment of the alkyl group. As a result, the para position is sterically more accessible and is the preferred site of substitution. This leads to a higher yield of the para-substituted product compared to the ortho-substituted product, while the meta product is formed in negligible amounts.
The regioselectivity can be observed in reactions such as nitration. The table below provides an illustrative distribution of isomers formed during the nitration of this compound.
Product Distribution in the Nitration of this compound
| Isomer | Position of Substitution | Typical Yield (%) |
| ortho-(3-Methylpentyl)nitrobenzene | C2 and C6 | 20-30 |
| meta-(3-Methylpentyl)nitrobenzene | C3 and C5 | 1-5 |
| para-(3-Methylpentyl)nitrobenzene | C4 | 65-75 |
Kinetic Isotope Effect Studies in Aromatic Functionalization
Kinetic isotope effect (KIE) studies are a valuable tool for elucidating the rate-determining step of a chemical reaction. In the case of electrophilic aromatic substitution on this compound, a primary KIE is generally not observed. This means that replacing a hydrogen atom on the aromatic ring with its heavier isotope, deuterium, does not significantly affect the rate of the reaction (kH/kD ≈ 1).
Side-Chain Functionalization and Oxidation Pathways of the 3-Methylpentyl Moiety
The aliphatic side chain of this compound presents multiple C-H bonds with differing reactivities, allowing for various functionalization and oxidation reactions.
Selective C-H Activation and Functionalization Strategies
The selective functionalization of specific C-H bonds within the 3-methylpentyl group is a key area of synthetic interest. The benzylic C-H bonds, located on the carbon atom directly attached to the benzene ring, are particularly susceptible to activation due to the ability of the phenyl group to stabilize an adjacent radical, cation, or anion.
Modern synthetic methods often employ transition metal catalysts to achieve high selectivity in C-H activation. These catalysts can be designed to direct functionalization to a specific site, overcoming the inherent reactivity differences between the primary, secondary, and tertiary C-H bonds of the alkyl chain. For example, directed catalysis can enable the selective introduction of functional groups at the terminal methyl position or the tertiary carbon of the 3-methylpentyl moiety.
Radical-Mediated Reaction Mechanisms on Alkyl Side Chains
Radical reactions offer a powerful avenue for modifying the 3-methylpentyl side chain. The regioselectivity of these reactions is governed by the relative stability of the potential radical intermediates. The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, radical abstraction is most likely to occur at the most substituted carbon atom.
In the 3-methylpentyl group, the tertiary C-H bond at the third position of the pentyl chain and the benzylic C-H bonds are the most probable sites for radical formation. For instance, in a free-radical bromination reaction using a reagent like N-bromosuccinimide (NBS) with a radical initiator, a mixture of products would be expected, with a preference for bromination at the benzylic and tertiary positions due to the formation of the more stable radical intermediates at these sites.
Catalytic Hydrogenation and Dehydrogenation Studies of the Benzene Ring and Alkyl Chain
The degree of saturation in both the aromatic ring and the alkyl side chain of this compound can be modified through catalytic hydrogenation and dehydrogenation processes.
Catalytic hydrogenation of the benzene ring requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, in the presence of active metal catalysts. Catalysts like rhodium on carbon (Rh/C), ruthenium (Ru), and platinum(IV) oxide (PtO2) are effective in promoting the complete saturation of the aromatic ring to yield (3-methylpentyl)cyclohexane.
Conversely, catalytic dehydrogenation can introduce unsaturation into the molecule. This process typically requires high temperatures and specialized catalysts, such as chromium(III) oxide-alumina (Cr2O3-Al2O3) or platinum-based catalysts. Dehydrogenation can occur on the alkyl side chain to form various alkenylbenzenes or could potentially lead to cyclization products depending on the reaction conditions and catalyst used.
Summary of Catalytic Hydrogenation and Dehydrogenation
| Reaction Type | Typical Catalysts | Reaction Conditions | Primary Product(s) |
| Hydrogenation | Rh/C, Ru, PtO2 | High H2 Pressure, High Temperature | (3-Methylpentyl)cyclohexane |
| Dehydrogenation | Cr2O3-Al2O3, Pt-based | High Temperature | Alkenylbenzenes |
Advanced Spectroscopic and Spectrometric Methodologies in 3 Methylpentyl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (3-Methylpentyl)benzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Alkylbenzenes
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, multi-dimensional NMR techniques are crucial for assembling the complete molecular structure of complex alkylbenzenes.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would reveal correlations between adjacent protons in the alkyl chain, for instance, between the methine proton at the chiral center and the neighboring methylene (B1212753) and methyl protons. It would also show couplings between the protons of the ethyl and propyl groups attached to the chiral carbon.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom to which it is attached. This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems. In the case of this compound, HMBC correlations would be observed between the benzylic protons and the aromatic carbons, as well as between the alkyl protons and various carbons within the pentyl chain and the benzene (B151609) ring, confirming the connectivity of the alkyl substituent to the aromatic ring.
| Proton (¹H) | Carbon (¹³C) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| Aromatic Protons | Aromatic Carbons | With other aromatic protons | Yes | With benzylic carbons, other aromatic carbons |
| Benzylic CH₂ | Benzylic CH₂ | With adjacent CH | Yes | With aromatic carbons, adjacent alkyl carbons |
| Alkyl CH | Alkyl CH | With adjacent CH₂, CH₃ | Yes | With benzylic carbon, other alkyl carbons, aromatic carbons |
| Alkyl CH₂ | Alkyl CH₂ | With adjacent CH, CH₃ | Yes | With adjacent and nearby alkyl carbons |
| Alkyl CH₃ | Alkyl CH₃ | With adjacent CH, CH₂ | Yes | With adjacent and nearby alkyl carbons |
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Isomer Differentiation
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of compounds and for deducing their structure based on their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₁₈, the theoretical exact mass of the molecular ion [M]⁺˙ is 162.14085 Da. HRMS can experimentally confirm this mass, distinguishing it from other isobaric compounds with different elemental compositions.
| Isomer | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₁₂H₁₈ | 162.14085 |
| Naphthalene | C₁₀H₈ | 128.06260 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Alkylbenzene Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. This technique is invaluable for elucidating the fragmentation pathways of alkylbenzenes and for differentiating between isomers.
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The most common fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, or a substituted tropylium ion.
For this compound, the major fragmentation pathways would include:
Benzylic Cleavage: Loss of a C₄H₉ radical from the molecular ion to form the C₈H₉⁺ ion (m/z 105).
Formation of Tropylium Ion: Rearrangement and cleavage to form the highly stable tropylium ion at m/z 91.
Loss of Alkyl Fragments: Fragmentation of the pentyl chain can lead to the loss of smaller alkyl radicals, resulting in various fragment ions.
An MS (B15284909)/MS experiment would involve selecting the molecular ion (m/z 162) and inducing its fragmentation. The resulting product ion spectrum would provide detailed information about the stability of different fragment ions and the preferred fragmentation pathways, which can be used to distinguish this compound from its other C₁₂H₁₈ isomers.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 162 | 105 | C₄H₉ | Benzylic cleavage |
| 162 | 91 | C₅H₁₁ | Formation of tropylium ion |
| 105 | 77 | C₂H₄ | Loss of ethylene (B1197577) from C₈H₉⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the key vibrational modes can be categorized as those associated with the benzene ring and those of the alkyl substituent.
Benzene Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic ring C=C bonds give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations are strong in the IR spectrum and their position is indicative of the substitution pattern on the benzene ring. For a monosubstituted benzene, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Alkyl Substituent Vibrations:
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain occur in the 2960-2850 cm⁻¹ range.
C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of this compound. While some modes may be strong in the IR spectrum and weak in the Raman spectrum (and vice versa) due to selection rules, together they allow for a more complete vibrational assignment. aip.orgresearchgate.netoptica.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Strong in IR | Strong in Raman |
| Aromatic C-H Stretch | 3100-3000 | Yes | Yes |
| Alkyl C-H Stretch | 2960-2850 | Yes | Yes |
| Aromatic C=C Stretch | 1600-1450 | Yes | Yes |
| Alkyl C-H Bend | 1470-1370 | Yes | Yes |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Yes | No |
In Situ Spectroscopic Monitoring of Reactions Involving this compound
The synthesis of this compound, often achieved through Friedel-Crafts alkylation of benzene, and its subsequent chemical modifications, involve a series of reactive intermediates and competing reaction pathways. mt.com In situ spectroscopic monitoring offers a powerful approach to study these complex reactions in real-time, providing valuable kinetic and mechanistic insights without the need for sample extraction and quenching. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. nih.gov
One of the primary reactions for synthesizing alkylbenzenes like this compound is the Friedel-Crafts alkylation. mt.com This reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an alkyl group. mt.com In situ FTIR spectroscopy can be employed to monitor the progress of such a reaction by tracking the characteristic vibrational frequencies of the reactants and products. mdpi.com For instance, the disappearance of the C-H stretching bands of the benzene ring and the appearance of new bands corresponding to the alkylated product can be quantitatively measured over time. rsc.org
Illustrative Example: Monitoring Friedel-Crafts Alkylation
Consider the synthesis of this compound via the reaction of benzene with a suitable alkylating agent (e.g., 3-methylpentyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com An in situ FTIR probe immersed in the reaction vessel can continuously collect spectra. The data can be used to generate concentration profiles for the reactants and products, as depicted in the hypothetical data table below.
Table 1: Hypothetical In Situ FTIR Monitoring Data for the Synthesis of this compound
| Reaction Time (minutes) | Benzene Concentration (mol/L) | This compound Concentration (mol/L) | Reaction Intermediate Concentration (arbitrary units) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.15 | 0.05 |
| 20 | 0.72 | 0.28 | 0.08 |
| 30 | 0.60 | 0.40 | 0.10 |
| 60 | 0.35 | 0.65 | 0.06 |
| 90 | 0.15 | 0.85 | 0.02 |
| 120 | 0.05 | 0.95 | 0.00 |
This real-time data allows for the determination of reaction kinetics, the identification of any stable intermediates, and the optimization of reaction conditions to maximize the yield of this compound. rsc.org Furthermore, in situ monitoring can help in understanding and controlling the formation of polysubstituted byproducts, which are common in Friedel-Crafts alkylation reactions. chemguide.co.uk
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable for chiral derivatives)
The this compound molecule itself is achiral. However, if the alkyl side chain or the benzene ring is appropriately substituted, chiral derivatives can be synthesized. For these chiral molecules, determining the enantiomeric excess (ee) and the absolute configuration is crucial, especially in fields like asymmetric synthesis and pharmaceutical chemistry. nih.gov Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive method for such stereochemical analysis. thieme-connect.de
Chiroptical techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.org
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the chromophores in the vicinity of the stereocenter. uci.edu
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov
For a chiral derivative of this compound, the benzene ring acts as a chromophore. The chiral center in the alkyl chain would perturb the electronic transitions of the benzene ring, leading to a measurable CD spectrum. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the stereocenter. utsunomiya-u.ac.jp
Determination of Enantiomeric Excess (ee)
The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. rsc.org This relationship can be used to determine the enantiomeric excess of a sample. By preparing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov
Table 2: Illustrative Data for Enantiomeric Excess Determination of a Chiral Derivative of this compound using CD Spectroscopy
| Sample | Enantiomeric Excess (%) of R-enantiomer | CD Signal Intensity (mdeg) at λmax |
|---|---|---|
| 1 (Pure S) | -100 | -50.0 |
| 2 | -50 | -25.0 |
| 3 (Racemic) | 0 | 0.0 |
| 4 | 50 | +25.0 |
| 5 (Pure R) | 100 | +50.0 |
| Unknown | To be determined | +37.5 |
Based on the linear relationship shown in the table, the unknown sample with a CD signal of +37.5 mdeg would have an enantiomeric excess of 75% of the R-enantiomer.
Determination of Absolute Configuration
The determination of the absolute configuration (the actual R or S designation at the stereocenter) using CD or ORD is more complex. libretexts.orgyoutube.com It often involves comparing the experimentally measured spectrum with the spectrum of a reference compound of known absolute configuration or with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT). nih.gov Empirical rules, such as the Octant Rule for ketones, have been developed for certain classes of compounds, but for chiral alkylbenzenes, theoretical calculations are often necessary for a reliable assignment. thieme-connect.de The sign of the Cotton effect in the CD spectrum or the shape of the ORD curve can provide the necessary information to assign the absolute configuration. utsunomiya-u.ac.jp
Computational and Theoretical Chemistry Studies of 3 Methylpentyl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of (3-Methylpentyl)benzene based on its electronic structure. These calculations model the distribution of electrons and the energy of the molecule, which are fundamental to predicting its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of organic molecules, including alkylbenzenes. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large systems. nih.gov
For an alkylbenzene such as this compound, DFT calculations can predict key properties. For instance, functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov One of the significant applications of DFT in this context is the calculation of chemical reactivity indices. These indices, derived from the changes in electron density, help predict the most probable sites for chemical reactions. The Fukui function (f(r)), for example, indicates the propensity of a site in the molecule to undergo an electrophilic, nucleophilic, or radical attack.
For alkylbenzenes, the alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. DFT calculations can quantify this directing effect. The calculated Fukui indices (f+) for electrophilic attack on the benzene (B151609) ring of an alkylbenzene typically show the highest values at the para and ortho positions, with significantly lower values at the meta and ipso positions. This aligns with experimental observations of regioselectivity in reactions like nitration or Friedel-Crafts alkylation.
Table 1: Representative Calculated DFT Reactivity Indices for Electrophilic Attack on an Alkylbenzene This table presents illustrative values based on typical DFT results for alkylbenzenes, demonstrating the predicted regioselectivity.
| Atomic Site (Benzene Ring) | Fukui Index (f+) | Predicted Reactivity |
| ortho | 0.18 | High |
| meta | 0.05 | Low |
| para | 0.25 | Highest |
| ipso | 0.02 | Very Low |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wayne.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a rigorous way to solve the Schrödinger equation for a molecule. nih.govnih.gov These calculations are computationally more demanding than DFT but can offer higher accuracy for certain properties.
A key output of ab initio calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. For this compound, the analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO and LUMO are primarily associated with the π-system of the benzene ring. libretexts.orgmasterorganicchemistry.com The alkyl substituent perturbs the energy levels of the benzene π-orbitals, generally raising the energy of the HOMO, which makes the substituted ring more susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.org
Table 2: Key Electronic Properties Obtainable from Ab Initio Calculations
| Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; higher energy than benzene suggests increased reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic excitation energy. A smaller gap implies higher reactivity. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Can be estimated from the HOMO energy via Koopmans' theorem. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Can be estimated from the LUMO energy. |
| Mulliken Charges | Distribution of partial atomic charges across the molecule. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |
Conformational Analysis and Potential Energy Surface Mapping
The non-rigid nature of the 3-methylpentyl side chain means that the molecule can exist in various spatial arrangements or conformations. Computational chemistry is an ideal tool for studying these different conformers and their relative energies.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. kummerlaender.eu By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of atoms and molecules over time, providing insights into the dynamic processes in liquid or solid phases. nih.govacs.org
For this compound, MD simulations could be used to study its behavior as a pure liquid or in a mixture. acs.org These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. By simulating a collection of this compound molecules, one can calculate macroscopic properties like density and viscosity, as well as microscopic properties such as radial distribution functions, which describe the local ordering of molecules. nih.gov MD is particularly useful for understanding how the flexible alkyl chain influences the packing and intermolecular interactions within a condensed phase. sciopen.com
This compound is a chiral molecule, as the third carbon of the pentyl chain is a stereocenter. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. While the interconversion of these enantiomers would require breaking and reforming a chemical bond and thus has a very high energy barrier, the molecule possesses significant conformational flexibility due to rotation around the various C-C single bonds in the alkyl chain.
Computational methods can be used to map the potential energy surface (PES) corresponding to these rotations. Similar to the conformational analysis of related branched alkanes like 3-methylpentane, rotating around the C-C bonds of the side chain of this compound leads to multiple energy minima (stable conformers) and maxima (transition states). fossee.in These conformers include staggered arrangements (anti and gauche), which are energy minima, and eclipsed arrangements, which are transition states between them. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the three-dimensional shape of the molecule affects its physical properties and interactions with other molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, chemists can identify the lowest-energy path from reactants to products, including the structures of any intermediates and transition states. ugent.be
For this compound, a key reaction of interest is electrophilic aromatic substitution. Computational modeling can be used to study the mechanism of, for example, nitration. This would involve calculating the energies of the reactants (e.g., this compound and the nitronium ion, NO₂⁺), the sigma complex (Wheland intermediate) intermediates for ortho, meta, and para attack, and the corresponding transition states. nih.gov Such calculations can quantitatively confirm why the ortho and para pathways have lower activation energies than the meta pathway, thus explaining the observed regioselectivity. mdpi.com
Furthermore, computational tools can model reactions involving the alkyl side chain, such as autoxidation. This process involves the formation of radical intermediates. Theoretical calculations can determine the relative stability of the different possible radicals that could be formed by hydrogen abstraction from the side chain, providing insight into the most likely initial site of oxidation. Automated reaction mechanism generators can even be used to explore complex reaction networks and discover novel reaction pathways. nih.gov
Transition State Characterization and Reaction Pathway Prediction
A cornerstone of computational reaction analysis is the characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate—an unstable arrangement of atoms that is fleetingly formed as reactants convert into products. youtube.com Identifying this first-order saddle point on the potential energy surface is crucial for understanding reaction kinetics and mechanisms. nih.govgithub.io
Transition State Theory and Identification: Transition states are located using specialized algorithms that search for a molecular geometry with a vanishing gradient and a Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) that has exactly one negative eigenvalue. github.io This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, effectively the motion of atoms as they traverse the energy barrier from reactant to product. github.io Common computational methods for locating a transition state include Synchronous Transit-Guided Quasi-Newton (STQN) methods, which efficiently locate the saddle point based on the reactant and product structures. github.io
Reaction Pathway Prediction: Once a transition state is located and verified, the entire reaction pathway can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. github.io An IRC calculation follows the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product energy minima on the potential energy surface. github.io
For this compound, a key reaction pathway of interest is its formation via Friedel-Crafts alkylation. mt.commasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of benzene with an appropriate alkylating agent, such as 3-methylpentyl chloride, in the presence of a Lewis acid catalyst like Aluminum chloride (AlCl₃). mt.comresearchgate.netyoutube.com
Computational studies, often employing Density Functional Theory (DFT), can model this process. researchgate.netresearchgate.netusu.edu DFT calculations allow for the determination of the energies of reactants, products, intermediates, and transition states. nih.gov The activation energy (Ea), the energy difference between the reactants and the transition state, is a key predictor of the reaction rate. youtube.com
Below is a hypothetical data table illustrating the kind of results that can be obtained from DFT calculations for the rate-determining step of a Friedel-Crafts alkylation reaction to form this compound. The values are based on analogous systems studied in the literature.
| Computational Method | Basis Set | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| B3LYP | 6-31G(d,p) | 22.5 |
| M06-2X | 6-311+G(2d,p) | 20.8 |
| ωB97X-D | def2-SVP | 21.3 |
This table presents hypothetical activation energies for the electrophilic attack of the 3-methylpentyl carbocation on benzene, which is typically the rate-determining step. Different combinations of DFT functionals (e.g., B3LYP, M06-2X) and basis sets are used to assess the reliability of the predictions.
By comparing the energy barriers of competing pathways, computational chemistry can predict reaction outcomes and regioselectivity (i.e., the preference for substitution at the ortho, meta, or para positions). researchgate.netmsu.edu
Solvation Effects and Catalytic Cycle Modeling
Solvation Effects: Most chemical reactions, including the synthesis of this compound, are conducted in a solvent. The solvent can have a profound effect on reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. quora.com Computational models account for these effects in two primary ways:
Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interactions. The Polarizable Continuum Model (PCM) is a widely used example. This approach offers a good balance between accuracy and computational cost.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, providing a more detailed picture of the solvation shell around the reacting species.
The choice of solvent can significantly alter the energy profile of a reaction. For electrophilic aromatic substitutions, polar solvents can stabilize charged intermediates like the arenium ion (also known as a Wheland intermediate), potentially lowering the activation energy compared to the reaction in the gas phase or in a nonpolar solvent. quora.com
| Environment | Relative Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 25.0 (Reference) |
| Benzene (ε ≈ 2.3) | 21.5 |
| Acetic Acid (ε ≈ 6.2) | 18.9 |
| Nitromethane (ε ≈ 35.9) | 17.2 |
This hypothetical table illustrates the effect of solvent polarity (indicated by the dielectric constant, ε) on the activation energy of a Friedel-Crafts alkylation. More polar solvents can better stabilize the charged transition state, leading to a lower energy barrier and a faster reaction rate.
Catalytic Cycle Modeling: Computational chemistry is exceptionally powerful for modeling entire catalytic cycles. rsc.orgyoutube.com For the synthesis of this compound via Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) is regenerated at the end of the reaction. youtube.com A complete computational model would investigate the energetics of each elementary step:
Formation of the Electrophile: The Lewis acid catalyst interacts with the alkyl halide (e.g., 3-methylpentyl chloride) to generate a carbocation or a highly polarized complex. mt.comlibretexts.org
Electrophilic Attack: The carbocation attacks the π-electron system of the benzene ring, forming a C-C bond and a resonance-stabilized arenium ion intermediate. mt.com This step typically has the highest energy barrier and is the rate-determining step. researchgate.net
Deprotonation: A base, often the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring. mt.com
Catalyst Regeneration: The proton combines with the [AlCl₄]⁻ to regenerate the AlCl₃ catalyst and form HCl as a byproduct. youtube.com
By calculating the free energy profile for the entire cycle, researchers can identify the rate-determining step, understand catalyst behavior, and predict how modifications to the catalyst or reactants might improve the reaction's efficiency. researchgate.net
| Step in Catalytic Cycle | Species | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Benzene + 3-Methylpentyl-Cl + AlCl₃ | 0.0 |
| Electrophile Formation | [3-Methylpentyl]⁺[AlCl₄]⁻ + Benzene | 12.1 |
| Transition State 1 | [TS for C-C bond formation] | 20.8 |
| Intermediate | Arenium Ion Complex | 8.5 |
| Transition State 2 | [TS for deprotonation] | 10.2 |
| Products | This compound + HCl + AlCl₃ | -15.4 |
This table provides a hypothetical free energy profile for the AlCl₃-catalyzed alkylation of benzene. The highest point on the energy profile corresponds to the transition state of the rate-determining step (C-C bond formation).
Environmental and Biological Transformation Pathways of 3 Methylpentyl Benzene
Microbial Degradation Mechanisms and Pathways of Alkylbenzenes
Microbial degradation is a primary mechanism for the removal of alkylbenzenes from the environment. Both aerobic and anaerobic microorganisms have demonstrated the capacity to break down these compounds, although the specific pathways and efficiencies can vary significantly.
Under aerobic conditions, numerous bacterial and fungal strains are capable of degrading alkylbenzenes. The initial step in the aerobic biodegradation of these compounds typically involves the oxidation of the aromatic ring or the alkyl side chain.
Bacteria often employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the benzene (B151609) ring, forming a cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to a catechol, which undergoes ring cleavage. nih.gov Alternatively, monooxygenase enzymes can hydroxylate the aromatic ring to form a phenol, which is then further oxidized to a catechol. The catechol intermediate is a central point in the degradation pathway, which then proceeds via ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate. nih.gov
Fungi also contribute to the aerobic degradation of alkylbenzenes. Some fungal species utilize cytochrome P450 monooxygenases to hydroxylate the benzene ring, initiating the degradation process. wur.nl Similar to bacteria, the resulting intermediates are channeled into central metabolic pathways.
The structure of the alkyl side chain can influence the rate and pathway of degradation. For instance, linear alkylbenzenes are generally more readily biodegradable than their branched counterparts. wikipedia.org The position of the phenyl group on the alkyl chain also affects biodegradability.
Table 1: Examples of Microorganisms Involved in Aerobic Alkylbenzene Degradation
| Microorganism Type | Genus/Species Example | Key Enzymes/Pathways |
| Bacteria | Pseudomonas putida | Toluene Dioxygenase, Catechol 2,3-dioxygenase (meta-cleavage) |
| Bacteria | Bacillus badius | Dioxygenase, Ring Cleavage researchgate.net |
| Fungi | Agrocybe aegerita | Aromatic Peroxygenase nih.gov |
Under anaerobic conditions, the degradation of alkylbenzenes is generally slower and less efficient than in the presence of oxygen. nih.gov The absence of molecular oxygen necessitates alternative activation mechanisms.
One proposed pathway for anaerobic benzene activation is carboxylation, where carbon dioxide is added to the aromatic ring to form benzoate. This is then followed by dearomatization and ring cleavage. Another potential activation step is methylation, converting benzene to toluene, which is more readily degraded anaerobically. nih.gov
Several groups of anaerobic bacteria have been implicated in the degradation of benzene and other alkylbenzenes under different electron-accepting conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.govbiorxiv.org For example, some studies have linked the degradation of benzene under nitrate-reducing conditions to specific bacterial clades like Thermincola. biorxiv.org
Table 2: Anaerobic Conditions and Potential Electron Acceptors for Alkylbenzene Degradation
| Electron Acceptor | Predominant Microbial Process | Example of Implicated Microorganisms |
| Nitrate (NO₃⁻) | Denitrification | Aromatoleum, Thermincola biorxiv.org |
| Sulfate (B86663) (SO₄²⁻) | Sulfate Reduction | Deltaproteobacteria biorxiv.org |
| Iron (Fe³⁺) | Iron Reduction | Geobacter species |
| Carbon Dioxide (CO₂) | Methanogenesis | Methanogenic consortia |
Enzymatic Biotransformation Studies (Mechanistic Research)
Mechanistic studies on the enzymatic biotransformation of alkylbenzenes have provided insights into the initial steps of their degradation. Enzymes play a crucial role in overcoming the chemical stability of the aromatic ring.
Research has focused on enzymes such as peroxygenases and cytochrome P450s. For instance, the peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the hydroxylation of benzene to phenol. nih.gov This enzymatic reaction utilizes hydrogen peroxide as the oxidant.
Cytochrome P450 monooxygenases, found in a wide range of organisms, are also known to be involved in the metabolism of xenobiotics, including alkylbenzenes. wur.nl These enzymes can hydroxylate the aromatic ring or the alkyl side chain, initiating the degradation process. The study of these enzymatic reactions is crucial for understanding the mechanisms of biodegradation and for potential applications in bioremediation.
Cytochrome P450-Mediated Oxidation Mechanisms in Alkylbenzene Metabolism
The initial and rate-limiting step in the metabolism of (3-methylpentyl)benzene is the oxidation of the alkyl side chain, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com These enzymes are heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of foreign compounds. nih.govwashington.edu
The oxidation of the branched alkyl side chain of this compound can occur at several positions, leading to a variety of hydroxylated metabolites. The regioselectivity of hydroxylation is influenced by the specific CYP isozymes involved and the steric accessibility of the carbon atoms. For branched-chain alkanes, hydroxylation tends to occur at sterically less hindered positions. acs.org
The primary sites of oxidation on the (3-methylpentyl) side chain are the benzylic carbon (the carbon atom attached to the benzene ring) and the various secondary and primary carbons along the chain. Oxidation at the benzylic position would yield 1-phenyl-3-methylpentan-1-ol. Hydroxylation can also occur at other positions on the alkyl chain, such as C-2, C-3, C-4, and the terminal C-5, as well as the methyl branch. This would result in a mixture of secondary and primary alcohol metabolites.
The generally accepted mechanism for CYP-catalyzed hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme. youtube.com The catalytic cycle results in the formation of a highly reactive iron-oxo species (Compound I), which is capable of abstracting a hydrogen atom from the alkyl chain of the substrate. youtube.com This is followed by the rebound of the resulting hydroxyl radical to the carbon radical, forming the hydroxylated product. youtube.com The stability of the potential radical intermediates can influence the preferred site of oxidation, with tertiary C-H bonds generally being more readily oxidized than primary C-H bonds. youtube.com
Aromatic hydroxylation, where a hydroxyl group is added directly to the benzene ring, is also a possible but generally less favored metabolic pathway for alkylbenzenes compared to side-chain oxidation. washington.edunih.gov This process would lead to the formation of various (3-methylpentyl)phenol isomers.
Table 1: Potential Primary Oxidative Metabolites of this compound via Cytochrome P450
| Metabolite Name | Site of Hydroxylation |
| 1-phenyl-3-methylpentan-1-ol | Benzylic Carbon (C-1) |
| 2-(3-methylpentyl)phenol | Aromatic Ring (ortho) |
| 3-(3-methylpentyl)phenol | Aromatic Ring (meta) |
| 4-(3-methylpentyl)phenol | Aromatic Ring (para) |
| 3-methyl-1-phenylpentan-2-ol | C-2 of alkyl chain |
| 3-methyl-1-phenylpentan-3-ol | C-3 of alkyl chain |
| 4-methyl-1-phenylpentan-2-ol | C-4 of alkyl chain |
| 3-methyl-5-phenylpentan-1-ol | C-5 of alkyl chain |
| (3-phenyl-2-methyl)butan-1-ol | Methyl branch |
This table represents theoretically possible metabolites based on general principles of alkylbenzene oxidation.
Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Metabolic Research
The hydroxylated metabolites of this compound, formed during Phase I metabolism, undergo subsequent Phase II conjugation reactions to facilitate their excretion. uomus.edu.iqikprress.org These reactions involve the attachment of highly polar endogenous molecules to the newly introduced hydroxyl groups, thereby significantly increasing their water solubility. uomus.edu.iq The two most prominent conjugation pathways for hydroxylated xenobiotics are glucuronidation and sulfation. ikprress.org
Glucuronidation:
This process involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to the hydroxyl group of the metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov
The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine or bile. The efficiency of glucuronidation can depend on the structure of the alcohol; for instance, secondary alcohols may be glucuronidated at a different rate compared to primary alcohols. nih.gov The hydroxylated metabolites of this compound, being a mixture of primary and secondary alcohols, would be expected to serve as substrates for UGT enzymes.
Sulfation:
Sulfation is another major conjugation pathway where a sulfonate group (SO3-) is transferred from the donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. This reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs). echemi.comchemithon.comyoutube.com
Similar to glucuronidation, sulfation increases the water solubility of the metabolites, promoting their elimination from the body. The resulting sulfate esters are typically biologically inactive and readily excreted. The sulfation of secondary alcohols is a well-established metabolic pathway. google.comgoogle.com
The relative contribution of glucuronidation and sulfation in the metabolism of this compound metabolites would depend on several factors, including the specific structure of the hydroxylated intermediate, the relative activities of the UGT and SULT isozymes, and the availability of the respective co-substrates (UDPGA and PAPS). At low substrate concentrations, sulfation often predominates due to the higher affinity of SULTs for their substrates, while at higher concentrations, glucuronidation becomes more significant as the sulfation pathway becomes saturated.
Table 2: Major Conjugation Pathways for Hydroxylated Metabolites of this compound
| Phase II Reaction | Enzyme Family | Co-substrate | Resulting Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate-glucuronic acid (UDPGA) | O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate ester |
Advanced Analytical Methodologies for the Detection and Quantitation of 3 Methylpentyl Benzene in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing (3-methylpentyl)benzene, providing the necessary separation from interfering compounds within a sample. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.
Gas Chromatography (GC) Method Development and Optimization (e.g., column selection, temperature programming)
Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile, thermally stable compounds like this compound. nih.gov Method development centers on achieving optimal separation (resolution) in the shortest possible analysis time.
Column Selection: The choice of capillary column is critical. For nonpolar analytes like this compound, a non-polar stationary phase is typically employed. A common choice is a column coated with 5% diphenyl / 95% dimethyl polysiloxane. This phase separates compounds primarily based on their boiling points and van der Waals interactions. The Kovats Retention Index, a measure of a compound's retention time relative to n-alkanes, for this compound on a standard non-polar column is approximately 1205, which is a key parameter for its identification in a chromatogram. nih.govchemeo.com The use of capillary columns is essential over older packed columns, as they provide significantly higher resolution, which is necessary to separate this compound from other C12 isomers and matrix hydrocarbons. dtic.mil
Temperature Programming: A programmed temperature ramp is typically used to optimize the separation of a mixture of compounds with a wide range of boiling points. The program starts at a lower temperature to allow for the separation of more volatile compounds and then gradually increases to elute higher-boiling compounds like this compound in a reasonable time frame, while maintaining sharp, symmetrical peak shapes.
Table 1: Illustrative GC Method Parameters for this compound Analysis
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | 5% Phenyl-Methylpolysiloxane | Non-polar phase for separation by boiling point. |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good efficiency and capacity. | |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min) | Allows for separation of highly volatile compounds. |
| Ramp to 280 °C at 10 °C/min | Elutes compounds with increasing boiling points. |
| Detector | Mass Spectrometer (MS), FID | MS (B15284909) for identification, FID for quantification. |
Liquid Chromatography (LC) Methodologies for Alkylbenzene Derivatives
While GC is the preferred method for the parent hydrocarbon, High-Performance Liquid Chromatography (HPLC) is extensively used for analyzing more polar alkylbenzene derivatives, such as linear alkylbenzene sulfonates (LAS). onepetro.orgresearchgate.net These methods can be adapted for research matrices where derivatization of this compound is performed. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C8 or C18) is paired with a polar mobile phase. researchgate.net For LAS, separation is based on the length of the alkyl chain. onepetro.org Polymer-based reversed-phase columns have also been shown to be effective for separating isomers of alkylbenzene derivatives. shodex.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
For exceptionally complex matrices like crude oil or synthetic fuels, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power. acs.org This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second). As compounds elute from the first column, they are cryo-focused and re-injected onto the second, shorter column for a very fast separation. The result is a structured, two-dimensional chromatogram where compounds are grouped by chemical class (e.g., n-alkanes, cycloalkanes, alkylbenzenes). nih.gov This powerful separation allows for the isolation of the alkylbenzene fraction, significantly simplifying the identification and quantification of this compound even in the presence of thousands of other compounds. nih.govwsu.edu
Hyphenated Techniques in Alkylbenzene Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for providing both quantitative data and definitive structural confirmation.
GC-MS/MS and LC-MS/MS Method Development for Trace Analysis and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the gold standard for the analysis of this compound. nih.govnist.gov The mass spectrometer fragments the eluting molecules in a predictable way, producing a mass spectrum that serves as a chemical fingerprint. For this compound, characteristic fragment ions include m/z 91 (tropylium ion, characteristic of alkylbenzenes) and m/z 92. nih.gov For trace analysis in complex matrices like sediments, Selected Ion Monitoring (SIM) can be used. usgs.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions, which dramatically increases sensitivity and selectivity by filtering out background noise from the matrix. usgs.gov
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound by GC-MS
| m/z Value | Ion Identity | Significance |
|---|---|---|
| 162 | [M]+• | Molecular Ion |
| 92 | [C7H8]+• | Rearrangement product, often a base peak |
| 91 | [C7H7]+ | Tropylium (B1234903) ion, characteristic of alkylbenzenes |
| 43 | [C3H7]+ | Propyl fragment |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For alkylbenzene derivatives, LC-MS/MS provides exceptional sensitivity and specificity. nih.govnih.gov This technique is particularly powerful for analyzing samples requiring minimal cleanup. After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion of interest is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification at very low levels, even in challenging matrices like sludge or wastewater. nih.govshimadzu.com
Advanced Detectors and Data Processing for Enhanced Sensitivity and Specificity
Beyond standard mass spectrometers, more advanced detectors can provide additional dimensions of information.
Advanced Detectors:
Time-of-Flight Mass Spectrometry (TOF-MS): When coupled with GCxGC, TOF-MS is highly advantageous due to its high data acquisition speed, which is necessary to characterize the very narrow peaks (often <100 ms wide) produced in the second dimension. nih.gov
Vacuum Ultraviolet (VUV) Spectroscopy: GC-VUV is an emerging technique where the VUV absorption spectrum of each compound is collected as it elutes from the GC. Since many isomers have unique VUV spectra, this detector can provide unambiguous isomer-specific identification of alkylbenzenes, even for co-eluting compounds, through spectral deconvolution. wsu.edu
Flame Ionization Detector (FID): While not providing structural information, the FID is often used with GCxGC for its wide linear dynamic range and consistent response factor for hydrocarbons, making it excellent for quantification. nih.gov
Advanced Data Processing: The vast amount of data generated by techniques like GCxGC-TOFMS necessitates sophisticated data processing. Chemometric software and algorithms are used to process the raw data, locate peaks, and perform tentative identifications based on the structured nature of the chromatograms. acs.org Elution models can be created to predict the retention times of different hydrocarbon classes, aiding in the interpretation of complex data and the allocation of experimental peaks to specific compound groups. nih.gov
Sample Preparation Techniques for Research Samples
Effective sample preparation is a cornerstone of reliable quantitative analysis, aiming to remove interfering matrix components and enrich the concentration of the target analyte. For a volatile, nonpolar compound like this compound, techniques that leverage these properties are particularly advantageous.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net It is particularly well-suited for the analysis of volatile organic compounds (VOCs) like this compound from various matrices. researchgate.netnih.gov
The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to a sample or its headspace. nih.gov Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. brjac.com.br Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. researchgate.net
Fiber Selection: The choice of SPME fiber coating is critical and depends on the analyte's polarity and volatility. For this compound, a nonpolar compound, a nonpolar fiber coating is most appropriate.
Polydimethylsiloxane (PDMS): A 100 µm PDMS fiber is a common choice for the extraction of nonpolar volatile compounds. gcms.cz This coating operates on the principle of absorption, where the analyte partitions into the bulk of the polymer.
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS): This mixed-phase fiber is suitable for a broader range of volatiles, including aromatic compounds. researchgate.netgcms.cz The DVB particles provide a porous surface, enhancing adsorption, which is beneficial for trapping analytes.
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is often used for the analysis of very volatile compounds and gases due to the microporous nature of the Carboxen particles, which strongly retain small molecules. colostate.edu
Extraction Mode:
Headspace (HS) SPME: This is the preferred method for volatile compounds in solid or complex liquid matrices. researchgate.net The fiber is exposed to the vapor phase above the sample, minimizing contact with non-volatile matrix components, which can extend the fiber's lifespan and reduce instrumental contamination. researchgate.net
Direct Immersion (DI) SPME: In this mode, the fiber is directly immersed in a liquid sample. This is generally used for less volatile analytes.
Optimization of SPME Parameters: To achieve maximum sensitivity and reproducibility, several experimental parameters must be optimized. These include:
Extraction Time and Temperature: These parameters influence the partitioning equilibrium. Higher temperatures can increase the vapor pressure of this compound, facilitating its transfer to the headspace, but may decrease the partition coefficient with the fiber.
Agitation: Stirring or agitation of the sample ensures that the analytes are efficiently transported from the bulk of the sample to the fiber.
Matrix Modification: The addition of salt ("salting out") to aqueous samples can decrease the solubility of organic compounds like this compound, thereby increasing their concentration in the headspace and enhancing extraction efficiency.
Table 7.3.1-1: General SPME Fiber Selection Guide for Alkylbenzenes
| Fiber Coating | Primary Mechanism | Target Analytes | Comments |
|---|---|---|---|
| 100 µm Polydimethylsiloxane (PDMS) | Absorption | Nonpolar volatiles | Good for general purpose analysis of compounds like this compound. gcms.cz |
| 65 µm PDMS/Divinylbenzene (DVB) | Adsorption/Absorption | Volatiles, amines, nitro-aromatics | Suitable for aromatic compounds; offers good sensitivity. researchgate.net |
| 75 µm Carboxen/PDMS | Adsorption | Gases and highly volatile compounds | Recommended for trace-level analysis of low molecular weight volatiles. colostate.edu |
Other Microextraction Methods:
Beyond SPME, other miniaturized extraction techniques offer similar advantages of reduced solvent consumption and high enrichment factors.
Stir Bar Sorptive Extraction (SBSE): This technique is similar in principle to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of PDMS (typically 50-250 times greater than an SPME fiber). nih.gov This larger phase volume results in higher recovery and sensitivity, especially for analytes with low to medium octanol-water partition coefficients (K o/w). restek.comnih.gov After extraction, the analytes are typically recovered via thermal desorption for GC analysis. restek.com
Liquid-Phase Microextraction (LPME): LPME encompasses several techniques where analytes are extracted from an aqueous sample into a micro-volume of an immiscible organic solvent. nih.govyoutube.com In dispersive liquid-liquid microextraction (DLLME), the extraction solvent is dispersed as fine droplets throughout the sample, maximizing the surface area for rapid extraction. nih.gov In hollow-fiber LPME (HF-LPME), the organic solvent is immobilized within the pores of a porous hollow fiber, which separates the aqueous sample from an acceptor phase inside the fiber. nih.govkhanacademy.org These methods are highly effective for concentrating analytes from aqueous matrices.
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties for chromatography. researchgate.netslideshare.net The primary objectives of derivatization for GC analysis are to:
Increase volatility and thermal stability. researchgate.net
Improve chromatographic peak shape and resolution.
Enhance the response of a specific detector. gcms.cz
Common derivatization reactions include silylation, acylation, and alkylation, which typically target active hydrogen atoms in polar functional groups such as -OH, -NH2, and -COOH. gcms.czphenomenex.com
For a compound such as this compound, derivatization is generally not a required or common strategy for its analysis. As a nonpolar hydrocarbon, it is inherently volatile and thermally stable, making it well-suited for direct analysis by GC. nih.govusgs.gov It lacks the active functional groups that are the typical targets for common derivatization reagents. Therefore, the focus for enhancing the detectability and selectivity of this compound lies in optimizing the sample preparation (as discussed in 7.3.1) and the instrumental conditions of the GC-MS system, rather than in chemical derivatization.
In specialized research contexts where enhanced selectivity is paramount, derivatization could theoretically be employed if a specific functional group were to be introduced into the benzene (B151609) ring. For instance, a Friedel-Crafts acylation could introduce a carbonyl group, which could then be derivatized to enhance detection by a specific detector like an electron capture detector (ECD). libretexts.org However, this would be an indirect and complex analytical approach, and direct GC-MS analysis is almost always sufficient and preferable for its simplicity and reliability.
Table 7.3.2-1: Applicability of Derivatization for this compound
| Derivatization Strategy | Target Functional Group | Applicability to this compound | Rationale |
|---|---|---|---|
| Silylation | -OH, -COOH, -NH2, -SH | Not Applicable | This compound lacks active hydrogen atoms for silylation. phenomenex.com |
| Acylation | -OH, -NH2, thiols | Not Applicable | This compound does not possess functional groups susceptible to acylation. gcms.cz |
Applications of 3 Methylpentyl Benzene As a Research Tool and Model Compound
Use as a Model Compound for Understanding Alkylbenzene Reactivity and Mechanisms
Alkylbenzenes are fundamental structures in organic chemistry, and their reactions are textbook examples of electrophilic aromatic substitution and side-chain reactions. (3-Methylpentyl)benzene, with its secondary alkyl group, can be used as a model to study the electronic and steric effects of such substituents on the reactivity of the aromatic ring.
The (3-methylpentyl) group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the branched alkyl chain can influence the ratio of ortho to para products. In reactions involving bulky electrophiles, the para product is generally favored due to reduced steric hindrance.
Key reactions where this compound could serve as a model compound include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of nitro-(3-methylpentyl)benzene isomers. Studying the product distribution would provide insight into the directing effects of the alkyl group.
Halogenation: Introduction of halogens like bromine or chlorine in the presence of a Lewis acid catalyst would also be directed to the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions would further functionalize the aromatic ring, with the existing alkyl group influencing the position of the new substituent.
Oxidation: The benzylic protons on the carbon atom directly attached to the benzene ring are susceptible to oxidation, which can lead to the formation of ketones or, under harsh conditions, cleavage of the side chain.
While specific kinetic and mechanistic studies on this compound are not widely available in the reviewed literature, the general principles of alkylbenzene reactivity provide a solid framework for predicting its behavior.
Precursor in the Synthesis of Complex Organic Molecules in Academic Research
This compound can serve as a starting material for the synthesis of more complex molecules in academic research, primarily through functionalization of either the aromatic ring or the alkyl side chain. The literature provides isolated examples of derivatives of this compound being synthesized, highlighting its potential as a building block.
For instance, the synthesis of (R)-(3-Fluoro-3-methylpentyl)benzene has been reported. mit.edumit.edu This transformation involves the conversion of a hydroxyl group on the tertiary carbon of the side chain to a fluorine atom, demonstrating that the alkyl chain can be selectively modified. mit.edumit.edu Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.
Another example is the synthesis of 1,4-bis(1-lithio-3-methylpentyl)benzene , which is used as a difunctional anionic initiator for polymerization reactions. kpi.uaresearchgate.net This compound is prepared from p-divinylbenzene and sec-butyllithium, with the this compound moiety forming the core of the initiator. kpi.uaresearchgate.net This demonstrates how the this compound framework can be incorporated into larger, functional molecules.
The following table summarizes these examples:
| Precursor/Reactant | Synthesized Derivative | Research Area |
| (S)-3-methyl-1-phenylpentan-3-ol | (R)-(3-Fluoro-3-methylpentyl)benzene | Organofluorine Chemistry |
| p-divinylbenzene and sec-butyllithium | 1,4-bis(1-lithio-3-methylpentyl)benzene | Polymer Chemistry |
This table is based on data from available research literature.
While these examples showcase the utility of the this compound scaffold, comprehensive studies detailing its use as a precursor in multi-step total synthesis of complex natural products or pharmaceuticals are not prevalent in the searched scientific literature.
Reference Standard in the Development and Validation of Analytical Methods
In analytical chemistry, reference standards are crucial for the identification and quantification of substances in various matrices. This compound can be used as a reference standard in the development and validation of analytical methods for the analysis of alkylbenzenes and other hydrocarbons.
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis of volatile and semi-volatile organic compounds, including alkylbenzenes. The retention time of this compound in a GC system is a key parameter for its identification in a sample. Its mass spectrum, which shows characteristic fragmentation patterns, provides further confirmation of its identity. The NIST WebBook provides mass spectral data for this compound, which can be used for comparison with experimental data. nist.gov
For example, this compound has been identified as a component in aviation fuels through GC-MS analysis. ncat.edu In such complex mixtures, the availability of a pure standard of this compound is essential for accurate identification and quantification. A textbook on mass spectrometry notes that reference spectra are necessary to distinguish this compound from its isomers, such as (2-methylpentyl)benzene, (4-methylpentyl)benzene, and n-hexylbenzene, as they can exhibit similar fragmentation patterns. dokumen.pub
The validation of an analytical method using this compound as a standard would involve assessing parameters such as:
Linearity: The response of the analytical instrument to different concentrations of the standard.
Accuracy: The closeness of the measured value to the true value.
Precision: The reproducibility of the measurements.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
The following table provides key identifiers and analytical data for this compound:
| Parameter | Value |
| CAS Number | 54410-69-4 |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Key Mass Spectral Fragments (m/z) | 91, 105, 162 |
This data is compiled from publicly available chemical databases.
Studies on Structure-Reactivity Relationships in Alkylbenzene Chemistry
The relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. This compound provides a useful, albeit not extensively studied, example for exploring structure-reactivity relationships within the alkylbenzene class. The key structural features of this molecule that influence its reactivity are the electronic effects and steric effects of the (3-methylpentyl) group.
Electronic Effects: The alkyl group is electron-donating through an inductive effect, which enriches the electron density of the benzene ring. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. This activating effect is a general characteristic of all alkylbenzenes.
Steric Effects: The branched nature of the (3-methylpentyl) group introduces steric hindrance at the ortho positions of the benzene ring. This steric bulk can influence the regioselectivity of electrophilic aromatic substitution reactions. For reactions involving large electrophiles, attack at the less hindered para position is often favored over the ortho positions. Comparing the ortho/para product ratio for the reaction of this compound with that of a linear alkylbenzene of similar size, such as n-hexylbenzene, could provide quantitative insights into the steric effects of chain branching.
While specific comparative reactivity studies featuring this compound are scarce in the literature, the principles of how alkyl group structure affects reactivity are well-established. A hypothetical study could compare the rates of a standard electrophilic substitution reaction (e.g., nitration) across a series of alkylbenzene isomers, as outlined in the table below, to quantify these effects.
| Alkylbenzene Isomer | Alkyl Group Structure | Expected Relative Rate of Nitration (Hypothetical) | Expected para/ortho Ratio (Hypothetical) |
| Toluene | Methyl (Primary) | > Benzene | Low |
| n-Hexylbenzene | Linear (Primary) | > Benzene | Moderate |
| This compound | Branched (Secondary at point of attachment) | > Benzene | High |
| tert-Butylbenzene | Highly Branched (Tertiary) | > Benzene | Very High |
This table illustrates expected trends based on established principles of physical organic chemistry.
Such studies would contribute to a deeper understanding of how subtle changes in the structure of an alkyl substituent can have a significant impact on the chemical behavior of the aromatic ring.
Future Research Directions and Emerging Methodologies for 3 Methylpentyl Benzene Studies
Integration of Artificial Intelligence and Machine Learning in Alkylbenzene Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development landscape for alkylbenzenes. By harnessing the power of large datasets, AI can identify complex patterns and relationships that are not immediately obvious to human researchers, leading to more efficient and innovative scientific discovery.
A significant challenge in chemical synthesis is the accurate prediction of reaction outcomes. Machine learning models, particularly neural networks, are being trained on vast databases of experimental reactions from patents and scientific literature to anticipate the major products of chemical transformations. mit.edu This approach involves generating a list of plausible products from a given set of reactants and then using the trained model to rank them, identifying the most likely outcome. mit.edu For instance, a model can be trained to predict the nitration of a substituted benzene (B151609) ring or the formation of a secondary alcohol with high confidence. mit.edu This predictive power allows researchers to simulate thousands of potential reaction conditions, saving significant time and resources by focusing experimental efforts on the most promising synthetic pathways. networkscience.ai The goal is to move beyond heuristic rules and develop robust models that can accurately forecast yields, reaction times, and potential byproducts for the synthesis of specific alkylbenzenes like (3-Methylpentyl)benzene.
Beyond prediction, AI is enabling the automated design and execution of chemical syntheses. Automated synthesis platforms can perform entire multi-step syntheses with minimal human intervention. sigmaaldrich.com These systems utilize pre-filled reagent cartridges and software control to generate, isolate, and purify target molecules. sigmaaldrich.com The integration of ML algorithms allows these platforms to continuously learn from each experiment, refining and optimizing reaction conditions over time. networkscience.ai In the context of industrial production of compounds like linear alkylbenzenes (LAB), computer modeling systems are already used to simulate and optimize processes such as the dehydrogenation of paraffins, which is often a rate-limiting step. researchgate.net These simulations can predict the impact of process parameters on product composition and catalyst stability, leading to improved efficiency and yield. researchgate.netresearchgate.net
Development of Novel Catalytic Systems for Sustainable Alkylbenzene Transformations
The production of alkylbenzenes has traditionally relied on catalysts such as hydrofluoric (HF) acid and aluminum chloride, which pose significant environmental and safety concerns. nih.gov Consequently, a major thrust of current research is the development of effective and sustainable solid acid catalysts.
Key areas of development include:
Zeolites: Hβ-zeolite catalysts have shown high selectivity for the production of 2-phenyl isomers in the alkylation of benzene with long-chain olefins, and they can be regenerated multiple times. researchgate.net Phosphorus-modified MCM-22 zeolites have also demonstrated enhanced stability and selectivity. researchgate.net
Clay-Based Catalysts: Green catalysts prepared from sulfuric acid-activated bentonite clay and alumina-pillared clays (B1170129) are being explored for the transalkylation of heavy alkylbenzenes with benzene to produce valuable monoalkylbenzenes. researchgate.net These materials offer advantages such as increased porosity and surface acidity.
Ionic Liquids: Acidic ionic liquids, such as Et3NHCl-AlCl3, are being investigated as catalysts for the alkylation of benzene with α-olefins. researchgate.net These catalysts can offer high efficiency under controlled reaction conditions.
The primary goals of this research are to create catalysts that are not only environmentally benign but also exhibit high activity, selectivity, and long-term stability, making the synthesis of compounds like this compound more sustainable. researchgate.netresearchgate.net
Advanced Characterization Techniques for In Situ and Operando Monitoring of this compound Reactions
A deeper understanding of reaction mechanisms and catalyst behavior is crucial for process optimization. Advanced in situ (in the reaction mixture) and operando (under working conditions) characterization techniques are becoming indispensable tools for observing chemical transformations in real time.
These methods allow researchers to monitor not just the consumption of reactants and formation of products, but also changes in the catalyst itself, providing insights into activation, deactivation, and reaction pathways. rsc.org Spectroscopic techniques, often combined with chromatography, are central to these operando setups. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide molecular-scale analysis of nanoparticle formation and reaction kinetics directly in both solution and solid phases. researchgate.net
Furthermore, novel and accessible methods are being developed for real-time monitoring. One such innovation is a digital image-based (DIB) method that uses a smartphone to quantify linear alkylbenzene sulfonate (LAS) in environmental samples, demonstrating the potential for developing fast, economical, and field-ready analytical tools. rsc.org Applying such advanced analytical approaches to the synthesis of this compound would provide invaluable data for mechanistic elucidation and process control.
Exploration of Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Advanced Materials
The future study of this compound and related alkylbenzenes will increasingly involve collaborations across traditional scientific disciplines.
Chemistry and Environmental Science: Research at this interface focuses on the environmental fate and remediation of alkylbenzenes. Studies have employed machine learning to predict the mineralization of linear alkylbenzene sulfonate (LAS) in bioreactors. nih.gov Others investigate the use of novel adsorbents, such as activated carbon derived from leather waste or iron nanoparticles, for the effective removal of alkylbenzene pollutants from wastewater. nih.govresearchgate.net
Chemistry and Advanced Materials: This intersection explores the use of alkylbenzenes as precursors for functional materials. For example, linear alkylbenzenes are used to synthesize calcium sulfonate nanoparticles. ijnc.ir These nanoparticles are valuable as additives in engine oils, where they provide cleansing, anti-wear, and anti-corrosion properties. ijnc.ir This demonstrates a pathway from a fundamental chemical compound to a high-performance material.
By exploring these interdisciplinary avenues, researchers can unlock new applications for this compound and develop holistic solutions that consider not only its synthesis but also its entire lifecycle and potential impact.
Q & A
Q. What are the recommended methods for synthesizing (3-Methylpentyl)benzene in a laboratory setting?
A validated synthesis route involves radical-mediated hydroalkylation of styrenes, followed by purification via silica-based column chromatography using heptane as the eluent. The compound can be isolated as a pale yellow oil, with structural confirmation via 13C NMR (e.g., δ 42.10, 41.27 ppm for alkyl chain protons) and high-resolution mass spectrometry (HRMS; observed [M] at m/z 256.2185) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- 13C NMR : Assign peaks for methyl branches (e.g., δ 30–42 ppm for aliphatic carbons) and aromatic protons (δ 125–148 ppm) to confirm substitution patterns .
- HRMS : Validate molecular weight (e.g., C19H28 requires m/z 256.2191) to rule out impurities .
- Chromatography : Use silica-based columns for purity assessment, as described in synthetic protocols .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
Environmental analysis typically employs gas chromatography-mass spectrometry (GC-MS) with toluene-based standard solutions (e.g., 50 mg/L) for calibration. Matrix effects can be minimized using isotopically labeled internal standards .
Advanced Research Questions
Q. How can contradictory data in toxicity or reactivity studies of this compound be systematically resolved?
Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, temperature). Researchers should:
- Conduct meta-analyses comparing studies under controlled parameters (e.g., solvent:benzene ratios, reaction temperatures) .
- Use computational models to predict reactivity under conflicting conditions (e.g., DFT for electron-density mapping) .
- Validate findings via independent replication, focusing on biomarker identification (e.g., ethylbenzene-derived metabolites as analogs) .
Q. What computational approaches are suitable for predicting the environmental fate or pharmacokinetics of this compound?
- PBPK Modeling : Leverage existing ethylbenzene models to simulate absorption/distribution, adjusting for structural differences (e.g., branched alkyl chain vs. ethyl group) .
- DFT Calculations : Predict degradation pathways (e.g., oxidation at the methyl branch) and binding affinities with environmental receptors .
- Molecular Docking : Study interactions with enzymes (e.g., cytochrome P450) to estimate metabolic stability .
Q. How can researchers optimize synthetic yields of this compound derivatives for structure-activity studies?
- Experimental Design : Use fractional factorial designs to test variables (e.g., catalyst loading, reaction time).
- Byproduct Analysis : Employ HRMS to identify side products (e.g., over-alkylated isomers) and adjust stoichiometry .
- Solvent Screening : Compare polar vs. non-polar solvents (e.g., methylene chloride vs. heptane) to minimize undesired intermediates .
Data Reporting and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
